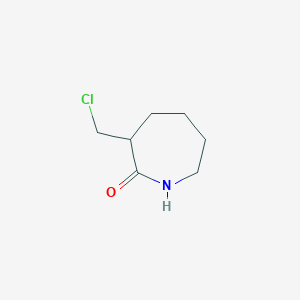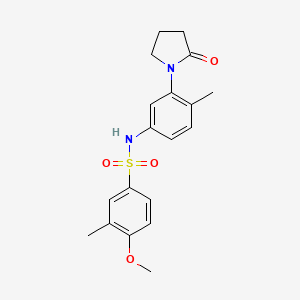
3-(Chloromethyl)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C7H12ClNO It is a derivative of azepane, featuring a chloromethyl group at the third position and a ketone group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)azepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-aminocaproic acid with thionyl chloride to form the corresponding acid chloride, which then undergoes cyclization to yield the desired azepanone derivative. The reaction conditions often include:
Temperature: Moderate heating (50-80°C)
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(Chloromethyl)azepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid under reflux conditions.
Major Products
Substitution: Formation of azepan-2-one derivatives with various functional groups replacing the chloromethyl group.
Reduction: Formation of 3-(hydroxymethyl)azepan-2-one.
Oxidation: Formation of carboxylic acid derivatives or further oxidized products.
科学的研究の応用
3-(Chloromethyl)azepan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: Utilized in the preparation of polymeric materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 3-(Chloromethyl)azepan-2-one involves its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(Hydroxymethyl)azepan-2-one: Similar structure but with a hydroxyl group instead of a chloromethyl group.
3-(Aminomethyl)azepan-2-one:
3-(Methoxymethyl)azepan-2-one: Features a methoxymethyl group, which can influence its solubility and reactivity.
Uniqueness
3-(Chloromethyl)azepan-2-one is unique due to the presence of the reactive chloromethyl group, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
IUPAC Name |
3-(chloromethyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-5-6-3-1-2-4-9-7(6)10/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGLQLMBMXDUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(furan-2-yl)-5-[(4-methylpiperidin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2685804.png)
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2685805.png)
![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2685806.png)

![1-(3-chlorophenyl)-5-[2-(4-chlorophenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2685809.png)
![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2685810.png)
![7-(tert-butyl)-3-(2-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2685811.png)
![5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2685813.png)

![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2685816.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2685819.png)
![N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2685820.png)


